![molecular formula C19H18N2O2S2 B2770254 N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide CAS No. 450352-73-5](/img/structure/B2770254.png)
N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide, also known as DBS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBS is a sulfonamide-based compound that has been synthesized using various methods. The compound has been found to exhibit promising biological activities that make it a potential candidate for drug development.
Scientific Research Applications
- Synthetic Pathways : The synthesis of benzothiazole derivatives involves various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
- Compound : Among tested compounds, a benzothiazole derivative showed significant analgesic and anti-inflammatory activities .
- Activity : These compounds exhibited weak COX-1 inhibitory activity compared to standard inhibitors (indomethacin and diclofenac) .
- Protocol : A simple, eco-friendly protocol was developed for synthesizing novel 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. The reaction involved 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes .
Anti-Tubercular Activity
Analgesic and Anti-Inflammatory Properties
COX-1 Inhibition
One-Pot Synthesis of Quinoline Derivatives
Mechanism of Action
Target of Action
N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide, also known as 4-(1,3-benzothiazol-2-yl)-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide, is a benzothiazole-based compound. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, with the target being DprE1 . They have also been found to inhibit COX-1 and COX-2 enzymes, which are involved in inflammation .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, benzothiazole derivatives have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis . Additionally, these compounds have shown inhibitory activity against COX-1 and COX-2 enzymes, which play a key role in the inflammatory response .
Biochemical Pathways
The inhibition of DprE1 by benzothiazole derivatives disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to its death . On the other hand, the inhibition of COX-1 and COX-2 enzymes by these compounds leads to a decrease in the production of prostaglandins, which are involved in inflammation .
Result of Action
The inhibition of DprE1 by benzothiazole derivatives results in the death of Mycobacterium tuberculosis, making these compounds potential anti-tubercular agents . Similarly, the inhibition of COX-1 and COX-2 enzymes can lead to a reduction in inflammation, suggesting potential anti-inflammatory properties .
properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-3-13-21(14-4-2)25(22,23)16-11-9-15(10-12-16)19-20-17-7-5-6-8-18(17)24-19/h3-12H,1-2,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBHAYGLAIHSPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.